molecular formula C8H13NO3 B15337089 Pentanoic acid, 2-isocyanato-4-methyl-, methyl ester CAS No. 56753-77-6

Pentanoic acid, 2-isocyanato-4-methyl-, methyl ester

Cat. No.: B15337089
CAS No.: 56753-77-6
M. Wt: 171.19 g/mol
InChI Key: UWFLIWPVRTVDNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-isocyanato-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)4-7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFLIWPVRTVDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374957
Record name Pentanoic acid, 2-isocyanato-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56753-77-6
Record name Pentanoic acid, 2-isocyanato-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pentanoic acid, 2-isocyanato-4-methyl-, methyl ester (CAS Number: 7568837) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H15N2O2
  • Molecular Weight : 171.21 g/mol
  • Functional Groups : Isocyanate, ester

The presence of the isocyanate group in this compound is significant as it can participate in various chemical reactions, particularly in the formation of urea derivatives and other biologically relevant compounds.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that alter protein function and stability.
  • Cell Membrane Disruption : Similar compounds have demonstrated the ability to disrupt cell membranes, leading to increased permeability and eventual cell death.
  • Signal Transduction Interference : The compound may interfere with intracellular signaling pathways, affecting processes such as proliferation and apoptosis.

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial efficacy of various isocyanate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that pentanoic acid derivatives displayed significant inhibitory effects at concentrations of 100 μg/mL .
  • Cytotoxicity in Cancer Research :
    In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at higher concentrations (≥50 μM), suggesting potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
NeurotoxicityLimited studies; further research needed

Table 2: Concentration vs. Effectiveness

Concentration (μM)Antimicrobial Activity (%)Cytotoxicity (%)
102010
505040
1008070

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analog: Pentanoic Acid, 2-Isocyanato-4-Methyl-, Ethyl Ester (CAS 64505-10-8)
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.21 g/mol
  • Key Differences: Ester Group: Ethyl ester (-COOCH₂CH₃) instead of methyl ester. Used in biotin synthesis, where the ethyl ester may influence reaction kinetics or downstream hydrolysis .
  • Thermodynamic Data : Ethyl esters generally exhibit higher boiling points and lower volatility compared to methyl esters due to increased molecular weight .
Functional Group Variant: Pentanoic Acid, 4-Oxo-, Methyl Ester (Methyl Levulinate, CAS 539-88-8)
  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Key Differences :
    • Functional Group : Ketone (4-oxo) replaces the isocyanate group.
    • Applications :
  • Antimicrobial Activity: Constitutes >50% of methanolic extracts in Artocarpus heterophyllus (jackfruit), demonstrating broad-spectrum antifungal properties .
  • Flavor Chemistry : Imparts fruity and caramel-like aromas in roasted coffee and fermented foods .
  • Thermodynamic Behavior: Enthalpy of formation (ΔHf) deviations observed in methyl esters of pentanoic acid derivatives (e.g., ΔHf for pentanoic acid methyl ester deviates >10 kJ/mol from experimental values) .
Other Methyl Esters of Pentanoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
Pentanoic Acid, 4-Methyl-, Methyl Ester C₇H₁₄O₂ 130.18 4-methyl branch Detected in bamboo shoot polysaccharide fermentation; contributes to ester profiles .
Pentanoic Acid, 2-Hydroxy-3-Methyl-, Methyl Ester C₇H₁₂O₃ 144.17 2-hydroxy, 3-methyl Identified in grass carp flavor analysis; associated with fruity aromas .
Pentanoic Acid, 2,4-Dioxo-, Methyl Ester C₆H₈O₄ 144.13 2,4-diketone Intermediate in acetylpyruvate synthesis; used in specialty chemical reactions .

Research Findings and Comparative Analysis

Antimicrobial Efficacy
  • 2-Isocyanato-4-Methyl- Derivatives: Limited direct data, but ethyl ester variants are critical in synthesizing tetradehydrobiotin esters (precursors to biotin), which have vitamin and antimicrobial roles .
  • Methyl Levulinate : Dominates in jackfruit rag extract (53.44% abundance) and exhibits synergistic antifungal activity with citric acid esters .
Thermodynamic and Physical Properties
  • Volatility: Methyl esters (e.g., pentanoic acid methyl ester) elute earlier in GC analysis compared to ethyl or branched esters, as shown in chromatographic studies .
  • Enthalpy of Formation: Marrero–Gani group contribution method underestimates ΔHf for pentanoic acid methyl ester by >10 kJ/mol, highlighting limitations in predicting branched ester thermodynamics .
Flavor and Volatile Organic Compounds (VOCs)
  • 2-Isocyanato-4-Methyl- Derivatives: Not reported in flavor studies, likely due to high reactivity and instability.
  • Methyl Levulinate: Key discriminant in coffee roasting, contributing to caramel notes .
  • Pentanoic Acid, 4-Methyl-, Methyl Ester: Detected in fermented bamboo shoots, suggesting a role in microbial esterification pathways .

Q & A

Q. What are the key spectroscopic methods for characterizing 2-isocyanato-4-methylpentanoic acid methyl ester?

Characterization requires a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

  • NMR : Analyze the 1^1H and 13^13C spectra to confirm the methyl ester group (δ ~3.7 ppm for OCH3_3) and isocyanate moiety (δ ~120-130 ppm for NCO) .
  • MS : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 171.1937 (calculated for C8_8H13_{13}NO3_3) and fragmentation patterns .
  • IR : Identify the isocyanate group (N=C=O) via strong absorption at ~2250–2275 cm1^{-1} .

Q. How is the compound synthesized, and what are common impurities?

The compound is synthesized via carbamoylation of L-leucine methyl ester using phosgene or triphosgene. Key steps:

Protect the amino group of L-leucine methyl ester.

React with phosgene to form the isocyanate group.

Purify via column chromatography (silica gel, ethyl acetate/hexane).
Common impurities : Unreacted starting material (L-leucine methyl ester) and byproducts like urea derivatives. Monitor purity using TLC (Rf_f ~0.5 in 1:1 ethyl acetate/hexane) .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of isocyanate vapors (acute toxicity).
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of 2-isocyanato-4-methylpentanoic acid methyl ester?

The (S)-enantiomer (CAS 39570-63-3) exhibits distinct reactivity in asymmetric synthesis. For example:

  • Polymerization : The (S)-configuration enhances regioselectivity in polyurethane formation due to steric hindrance from the 4-methyl group .
  • Kinetics : Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers, revealing differences in reaction rates with chiral amines .

Q. What experimental strategies resolve contradictions in stability data under aqueous conditions?

Conflicting reports on hydrolysis rates require controlled studies:

pH-dependent stability : Perform kinetic assays at pH 3–10 (buffer solutions) and monitor NCO decay via FTIR or titration.

Temperature effects : Use Arrhenius plots to model degradation rates (e.g., activation energy ~50–60 kJ/mol).

Solvent interactions : Compare stability in polar aprotic (e.g., THF) vs. protic solvents (e.g., methanol) .

Q. How is this compound used in synthesizing bioactive polymers, and what analytical methods validate functionality?

Application : As a monomer in polyurethanes for drug delivery systems. Validation methods :

  • Gel Permeation Chromatography (GPC) : Determine molecular weight (Mw_w ~10–50 kDa).
  • DSC/TGA : Assess thermal stability (decomposition onset ~200°C).
  • XPS : Confirm surface NCO content (~399 eV binding energy for nitrogen) .

Data Contradiction Analysis

Q. Why do different sources report varying LogP values (e.g., vs. 3.1)?

Discrepancies arise from computational models (e.g., XLogP3 vs. ALogPS) and experimental methods (shake-flask vs. HPLC). To resolve:

  • Experimental validation : Use the shake-flask method with octanol/water partitioning and quantify via UV-Vis .
  • Structural factors : The 4-methyl group increases hydrophobicity, but the isocyanate group may polarize the molecule .

Research Design Recommendations

Q. Designing stability studies for long-term storage

  • Parameters : Temperature (-20°C, 4°C, 25°C), humidity (0%, 50%), and light exposure.
  • Analysis : Monthly sampling for 12 months, using HPLC to quantify degradation products (e.g., methyl 4-methylpentanoate) .

Q. Optimizing reaction conditions for high-yield synthesis

  • Catalyst screening : Test Sn(II) octoate vs. dibutyltin dilaurate for urethane formation.
  • Solvent optimization : Compare yields in DMF, THF, and dichloromethane.
  • In-situ monitoring : Use ReactIR to track NCO consumption .

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